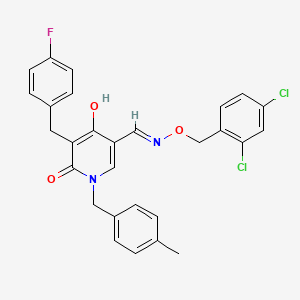
5-(4-fluorobenzyl)-4-hydroxy-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions, starting from basic building blocks like resorcinol, methyl-4-oxo-3-piperidine carboxylate hydrochloride, or 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. These syntheses often employ reactions such as lithium–bromine exchange, regioselective nitration, and Pd-catalyzed alkoxycarbonylation, demonstrating the complexity and precision required in organic synthesis (Duan-zhi, 2005); (Boros et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like IR, ~1HNMR, ESI-MS spectra, and single-crystal X-ray diffraction. These methods provide detailed insights into the compound's geometry, bonding, and electronic structure, essential for understanding its reactivity and properties (Si-jia, 2011).
Chemical Reactions and Properties
The chemical reactions involving oximes and organo-derivatives of Group III elements highlight the compound's reactivity, including the formation of methane and crystalline oximate from Pyridine-2-carbaldehyde oxime reacting with trimethylborane. Such reactions are pivotal for understanding the compound's behavior in various chemical environments (Pattison & Wade, 1968).
Physical Properties Analysis
The synthesis and analysis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds provide insights into the physical properties like solubility, stability, and chromatographic behavior, which are crucial for the compound's practical applications (Wiesenthal et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups, stability under different conditions, and interaction with metals, are studied through reactions with oximes, organo-derivatives, and catalysis involving carbohydrate-derived oxime ethers. These properties determine the compound's suitability for specific applications and its behavior in complex chemical systems (Brunner et al., 2001).
科学的研究の応用
Synthesis and Structural Analysis
- Compounds with similar structures have been synthesized and analyzed for their molecular and crystal structures. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was synthesized and characterized, revealing a nonplanar molecule with a chair conformation of the piperidine ring and a dihedral angle of 86.1° between the pyridine and benzene rings. This study suggests potential applications in structural chemistry and material science (Xue Si-jia, 2011).
Metabolic Studies
- Some studies have investigated the metabolic pathways of similar compounds. For example, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldoxime was studied for its excretion pathways, mainly through the urinary route, and transformations into other compounds. This suggests potential applications in pharmacokinetics and drug metabolism research (Pham-Huu-Chanh, S. Chanvattey, J. Patte, 1970).
Chemical Properties and Reactivity
- Research on related compounds has explored their chemical properties and reactivity. For example, the study of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one investigated the compound's molecular geometry and crystal structure, highlighting potential applications in the study of molecular interactions and the development of new materials (Jianying Huang, F. Zhou, 2011).
特性
IUPAC Name |
5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2FN2O3/c1-18-2-4-20(5-3-18)15-33-16-22(14-32-36-17-21-8-9-23(29)13-26(21)30)27(34)25(28(33)35)12-19-6-10-24(31)11-7-19/h2-11,13-14,16,34H,12,15,17H2,1H3/b32-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMGGFYWUQDNA-HIWRWHBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorobenzyl)-4-hydroxy-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)

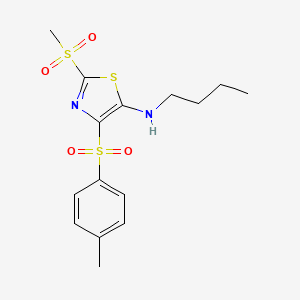
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
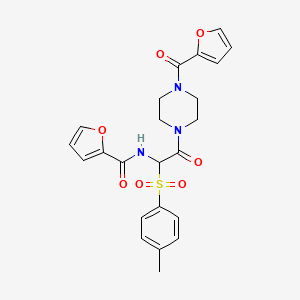

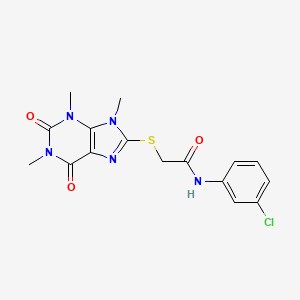
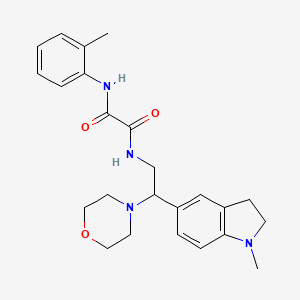
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
